molecular formula C15H15N3O2 B2426004 Pyridin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034249-53-9

Pyridin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2426004
CAS RN: 2034249-53-9
M. Wt: 269.304
InChI Key: LDNATFGTEBOHBO-UHFFFAOYSA-N
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Description

“Pyridin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and has the chemical formula C5H5N . The compound also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves catalyst-free methods. For instance, a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .


Molecular Structure Analysis

The molecular structure of such compounds is often determined using techniques like X-ray crystallography . The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving such compounds often proceed through the intermediate formation of hetaryl isocyanates . The reaction conditions and the nature of the substituents can significantly influence the yield and the properties of the final product .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely depending on their exact structure and the nature of the substituents. For instance, some compounds are white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Structural Analysis and Synthesis

  • Crystallographic Studies : The structural analysis of compounds related to "Pyridin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone" has provided insights into their molecular geometry and intermolecular interactions. For instance, compounds exhibiting specific geometry and weak intermolecular hydrogen bonding involving the carbonyl O atom have been characterized, contributing to our understanding of molecular conformations and potential reactivity (Butcher, Bakare, & John, 2006).

  • Synthesis and Characterization : The synthesis and spectroscopic characterization of related compounds have been extensively studied. For example, compounds with pyridinyl and pyrrolidinyl groups have been synthesized and characterized using X-ray diffraction (XRD) and spectroscopic methods. These studies provide valuable information on the chemical and physical properties of these molecules, which can be used in the development of new materials and catalysts (Lakshminarayana et al., 2009).

Chemical Reactivity and Applications

  • Organocatalysis : Research has also focused on the application of these compounds in catalysis. For example, zinc complexes with multidentate nitrogen ligands, including pyridinylmethylamino groups, have been synthesized and shown to be effective catalysts in aldol reactions. These findings highlight the potential of such compounds in organocatalysis and synthetic organic chemistry (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).

  • Antimicrobial Activity : Some derivatives have been investigated for their antimicrobial properties. For instance, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones demonstrated good antimicrobial activity against various pathogens, suggesting their potential use in the development of new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).

  • Molecular Electronics and Photonics : The development of low-cost emitters with large Stokes' shifts based on 1,3-diarylated imidazo[1,5-a]pyridine derivatives synthesized from phenyl(pyridin-2-yl)methanone showcases the potential application of these compounds in molecular electronics and photonics. This research could pave the way for the creation of new luminescent materials for various technological applications (Volpi et al., 2017).

Safety and Hazards

The safety and hazards associated with such compounds can also vary widely. Some compounds may be harmful if swallowed or cause serious eye damage . Therefore, appropriate safety measures should be taken when handling such compounds.

Future Directions

The future research directions for such compounds could involve the design and synthesis of novel derivatives with potential biological activities . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and evaluated for their anti-fibrotic activity against immortalized rat hepatic stellate cells (HSC-T6) . Such research could lead to the development of new drugs with improved efficacy and safety profiles .

properties

IUPAC Name

pyridin-2-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(14-3-1-2-7-17-14)18-10-6-13(11-18)20-12-4-8-16-9-5-12/h1-5,7-9,13H,6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNATFGTEBOHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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